molecular formula C9H18ClN B2492177 1-Cyclopropylcyclohexan-1-amine;hydrochloride CAS No. 2248336-25-4

1-Cyclopropylcyclohexan-1-amine;hydrochloride

Cat. No.: B2492177
CAS No.: 2248336-25-4
M. Wt: 175.7
InChI Key: YZFGOIUWPIYSIE-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a cyclopropyl substituent and an amine group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆NCl (inferred from structural analogs in and ), with a molecular weight of ~173.7 g/mol. The compound combines the conformational rigidity of the cyclohexane ring with the steric and electronic effects of the cyclopropane moiety, which may enhance metabolic stability and binding affinity in pharmaceutical contexts .

Synthetically, it can be prepared via scalable methods involving cyclopropanation reactions or ring-opening strategies, as demonstrated by Kozhushkov et al. (2011), who optimized its synthesis for use as a building block in organic chemistry and drug development .

Properties

IUPAC Name

1-cyclopropylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-9(8-4-5-8)6-2-1-3-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGOIUWPIYSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopropylcyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-bromo-1-cyclopropylcyclohexane, which is then subjected to a Curtius degradation to yield the N-Boc-protected 1-cyclopropylcyclohexan-1-amine. The final step involves deprotection using hydrogen chloride in diethyl ether to obtain this compound .

Chemical Reactions Analysis

1-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropylcyclohexan-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituent/Modification Key Properties/Applications Reference
1-Cyclopropylcyclohexan-1-amine HCl C₉H₁₆NCl Cyclopropyl + cyclohexane Rigid structure; potential CNS agent
1-Phenylcyclohexan-1-amine HCl C₁₂H₁₆NCl Phenyl group on cyclohexane Higher lipophilicity; antidepressant
[1-(Methoxymethyl)cyclopropyl]amine HCl C₅H₁₂NOCl Methoxymethyl on cyclopropane Improved solubility; synthetic intermediate
1-[(Methylamino)methyl]cyclopropan-1-amine diHCl C₅H₁₄Cl₂N₂ Methylamino + cyclopropane Bidentate binding; dihydrochloride salt
1-(5-Methylbenzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃N₂OCl Benzoxazolyl substituent Enhanced aromatic interactions; kinase inhibitor

Substituent Effects on Properties

Lipophilicity and Solubility :

  • The phenyl group in 1-phenylcyclohexan-1-amine hydrochloride increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, but reduces aqueous solubility compared to the cyclopropyl analog .
  • The methoxymethyl group in [1-(methoxymethyl)cyclopropyl]amine hydrochloride introduces polarity via the ether oxygen, improving solubility (aqueous solubility ~15 mg/mL) while retaining moderate logP (~1.5) .

Synthetic Accessibility: The scalable synthesis of 1-cyclopropylcyclohexan-1-amine hydrochloride (yield >80%) contrasts with the multi-step routes required for benzoxazolyl or methylamino derivatives (yields ~50–60%) .

Pharmacological and Industrial Relevance

  • 1-Phenylcyclohexan-1-amine Hydrochloride : Used in antidepressant research due to structural similarity to tricyclic antidepressants like amitriptyline .
  • [1-(Methoxymethyl)cyclopropyl]amine Hydrochloride: Acts as a precursor in peptidomimetics and enzyme inhibitors, leveraging its solubility for intravenous formulations .
  • 1-Cyclopropylcyclohexan-1-amine Hydrochloride : Its rigid structure makes it a candidate for allosteric modulation of G-protein-coupled receptors (GPCRs) or as a chiral auxiliary in asymmetric synthesis .

Biological Activity

1-Cyclopropylcyclohexan-1-amine; hydrochloride (CAS No. 2248336-25-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}N·HCl
  • Molecular Weight : 207.27 g/mol
  • Structure : The compound features a cyclopropyl group attached to a cyclohexane ring with an amine functional group, contributing to its unique chemical properties.

1-Cyclopropylcyclohexan-1-amine; hydrochloride acts primarily as a monoamine neurotransmitter modulator. Its mechanism may involve:

  • Interaction with Receptors : The amine group allows for hydrogen bonding with various receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.
  • Modulation of Synaptic Transmission : By altering the reuptake and release of neurotransmitters, it may exhibit antidepressant or anxiolytic effects.

Biological Activities

The biological activities of 1-Cyclopropylcyclohexan-1-amine; hydrochloride can be summarized as follows:

Activity Description
Antidepressant Potential modulation of serotonin and norepinephrine levels.
Anxiolytic May reduce anxiety through central nervous system interactions.
Antimicrobial Preliminary studies suggest some antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-Cyclopropylcyclohexan-1-amine; hydrochloride:

  • Antidepressant Activity :
    • A study evaluated the compound's effects on rodent models of depression. Results indicated significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects.
  • Anxiolytic Effects :
    • In another study, the compound was administered to mice subjected to elevated plus-maze tests, showing increased time spent in open arms, indicative of reduced anxiety levels.
  • Antimicrobial Properties :
    • Research conducted on bacterial strains revealed that 1-Cyclopropylcyclohexan-1-amine; hydrochloride exhibited inhibitory effects against certain pathogens, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropylcyclohexan-1-amine; hydrochloride, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Notable Differences
2-MethoxypyridineMild antidepressant effectsLacks cyclopropyl structure
5-Methyl-2-methoxypyridineAntimicrobial activitySimpler structure without cyclohexane ring
3-(Cyclopropyl)anilineSimilar receptor interactionsDifferent substituents affecting potency

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